molecular formula C18H18O3 B2432766 cyclopropyl(3,5-dicyclopropanecarbonylphenyl)methanone CAS No. 858493-59-1

cyclopropyl(3,5-dicyclopropanecarbonylphenyl)methanone

Cat. No.: B2432766
CAS No.: 858493-59-1
M. Wt: 282.339
InChI Key: ACDNMCNYCPCZFB-UHFFFAOYSA-N
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Description

3,5-Bis(cyclopropylcarbonyl)phenylmethanone: is an organic compound characterized by its unique structure, which includes cyclopropylcarbonyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(cyclopropylcarbonyl)phenylmethanone typically involves the reaction of cyclopropylcarbonyl chloride with 3,5-dihydroxybenzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with cyclopropylcarbonyl chloride to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of 3,5-Bis(cyclopropylcarbonyl)phenylmethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Bis(cyclopropylcarbonyl)phenylmethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylcarbonyl groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, thioethers.

Scientific Research Applications

Chemistry: In chemistry, 3,5-Bis(cyclopropylcarbonyl)phenylmethanone is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activity. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development and biochemical research.

Medicine: In medicinal chemistry, 3,5-Bis(cyclopropylcarbonyl)phenylmethanone is explored for its potential therapeutic properties. It may be investigated for its effects on various biological pathways and its potential as a lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3,5-Bis(cyclopropylcarbonyl)phenylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in enzyme inhibition, the compound may act as a competitive inhibitor, binding to the active site and preventing substrate access.

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenylmethanone
  • 3,5-Bis(methoxycarbonyl)phenylmethanone
  • 3,5-Bis(acetyl)phenylmethanone

Comparison: Compared to these similar compounds, 3,5-Bis(cyclopropylcarbonyl)phenylmethanone is unique due to the presence of cyclopropylcarbonyl groups. These groups impart distinct steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules. The cyclopropylcarbonyl groups can enhance the compound’s stability and provide unique binding interactions in biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

[3,5-bis(cyclopropanecarbonyl)phenyl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c19-16(10-1-2-10)13-7-14(17(20)11-3-4-11)9-15(8-13)18(21)12-5-6-12/h7-12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDNMCNYCPCZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC(=C2)C(=O)C3CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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